(1S)-1-(2-chloropyridin-4-yl)propan-1-amine
Description
“(1S)-1-(2-chloropyridin-4-yl)propan-1-amine” is a chiral amine derivative featuring a 2-chloropyridin-4-yl substituent attached to a propan-1-amine backbone. The 2-chloropyridine moiety introduces both electronic and steric effects, influencing reactivity and intermolecular interactions. The chlorine atom at the pyridine’s 2-position may enhance stability and modulate lipophilicity, a property often leveraged in drug design to optimize bioavailability .
Structure
3D Structure
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
(1S)-1-(2-chloropyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H11ClN2/c1-2-7(10)6-3-4-11-8(9)5-6/h3-5,7H,2,10H2,1H3/t7-/m0/s1 |
InChI Key |
NAEAXIYCMLCDSF-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=NC=C1)Cl)N |
Canonical SMILES |
CCC(C1=CC(=NC=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reactions
2-Chloropyridine reacts with propan-1-amine derivatives under basic conditions. For example, alkyl halides (e.g., methyl iodide or bromopropane) serve as alkylating agents in polar aprotic solvents like DMF or DMSO.
Example Protocol :
- Substrate : 2-Chloropyridine
- Reagents : Propan-1-amine, methyl iodide, K₂CO₃
- Conditions : 50–60°C, 12–24 hours
- Yield : ~65–78%
This method is scalable but produces a racemic mixture, requiring downstream chiral resolution.
Chiral Resolution Techniques
To isolate the (1S)-enantiomer, chromatographic and enzymatic methods are employed:
Chiral Chromatography
Amylose-based columns (e.g., Chiralpak AD-H) achieve high enantiomeric excess (ee >95%) through dynamic kinetic resolution.
Key Parameters :
| Parameter | Value/Description |
|---|---|
| Mobile Phase | Hexane/EtOH (85:15) |
| Flow Rate | 1 mL/min |
| Retention Time | ~15–20 min for (1S)-isomer |
Enzymatic Resolution
Lipases or transaminases selectively hydrolyze ester or amide intermediates. For example, Candida antarctica lipase B catalyzes the resolution of acetylated intermediates, yielding enantiopure amines.
Asymmetric Synthesis Approaches
Catalytic asymmetric hydrogenation provides a direct route to the (1S)-enantiomer:
Ru-BINAP Catalyzed Hydrogenation
Prochiral ketones (e.g., 2-chloropyridin-4-yl-propan-1-one) undergo hydrogenation using RuCl₂(BINAP)–diamine complexes .
Conditions :
Palladium-Catalyzed Coupling Reactions
Cross-coupling methods enable direct C–N bond formation:
Buchwald–Hartwig Amination
2-Chloropyridine reacts with propan-1-amine derivatives using Pd₂(dba)₃/XantPhos catalysts.
Example :
| Substrate | Catalyst System | Base | Yield |
|---|---|---|---|
| 2-Chloropyridine | Pd₂(dba)₃/XantPhos | t-BuONa | 71% |
This method is efficient for aryl chlorides but requires high temperatures (100–110°C).
Reductive Amination
Ketone intermediates are reduced to amines using NaBH₃CN or LiAlH₄ :
Protocol :
- Formation of Ketone : 2-Chloropyridin-4-yl-propan-1-one via Friedel-Crafts acylation.
- Reduction : Propan-1-amine + ketone → imine intermediate → NaBH₃CN reduction.
- Yield : ~60–70%
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 65–78 | N/A | High |
| Chiral Chromatography | Amylose columns, hexane/EtOH | – | >95 | Low |
| Ru-BINAP Hydrogenation | RuCl₂(BINAP), H₂, 40°C | 85–90 | >90 | Moderate |
| Buchwald–Hartwig | Pd₂(dba)₃/XantPhos, t-BuONa, 110°C | 71 | N/A | Moderate |
Challenges and Optimization Strategies
- Stereochemical Control : Achieving >95% ee requires precise catalyst tuning or high-resolution chromatography.
- Catalyst Cost : Ru-BINAP complexes are expensive; alternatives like Ir-based catalysts are under investigation.
- Scalability : Alkylation and Pd-catalyzed methods are more scalable than enzymatic or chromatographic approaches.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-chloropyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(1S)-1-(2-chloropyridin-4-yl)propan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 2-chloropyridin-4-yl group introduces electron-withdrawing character via the chlorine atom, reducing electron density at the amine nitrogen compared to thiophen-2-yl or oxazol-5-yl derivatives. This may decrease nucleophilicity but enhance stability against oxidation .
Thermophysical and Solvation Properties
highlights viscosity deviations (ηΔ) in mixtures of 1-alkanols with primary amines. While direct data for “this compound” is unavailable, trends suggest that its aromatic substituent would reduce ηΔ compared to aliphatic analogs like propan-1-amine due to weaker solvation effects. For example:
- ηΔ(1-butanol)/mPa·s = –0.460 (propan-1-amine) vs. –0.280 (butan-1-amine) . The chloropyridine moiety may further lower ηΔ due to diminished hydrogen-bonding capacity relative to unsubstituted amines.
Reactivity and Hardness
The 2-chloropyridin-4-yl group likely increases η (hardness) compared to thiophen-2-yl derivatives, as electron-withdrawing groups stabilize charge transfer.
Computational Insights
For “this compound”, ESP calculations would reveal electron-deficient regions near the chlorine atom and pyridine ring, contrasting with electron-rich amine groups in aliphatic analogs. Such differences are critical for predicting interaction profiles in catalysis or drug-receptor binding .
Biological Activity
(1S)-1-(2-chloropyridin-4-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.
Chemical Structure and Properties
This compound, often referred to as a pyridine derivative, features a chlorinated pyridine ring that is crucial for its biological activity. The compound's structure can be represented as follows:
This molecular configuration allows it to interact with various biological targets, influencing its pharmacological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- The compound has shown promising antimicrobial properties against various bacterial strains. For example, it exhibited inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 40 to 100 µg/mL.
- Comparative studies indicate that this compound may be more effective than conventional antibiotics in certain contexts, suggesting its potential as an alternative therapeutic agent .
2. Anticancer Properties
- Research indicates that this compound has anticancer effects, particularly against specific cancer cell lines such as breast and prostate cancer. In vitro studies have demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity against these cells .
- The mechanism of action involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways related to cell proliferation and survival .
3. Anti-inflammatory Effects
- This compound has been investigated for its anti-inflammatory properties. It effectively reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cellular models, showcasing its potential for treating inflammatory diseases .
- These findings are particularly relevant for conditions such as rheumatoid arthritis and other inflammatory disorders where cytokine inhibition is beneficial.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition
- The compound acts as an inhibitor of certain enzymes involved in disease processes. For instance, it has been shown to inhibit p38α MAP kinase, a target implicated in neurodegenerative diseases .
Receptor Modulation
- It may also modulate neurotransmitter receptors, contributing to its potential use in treating neurological disorders. This modulation can influence synaptic transmission and neuronal health .
Case Studies
Several studies have highlighted the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties revealed that the compound inhibited growth in multiple bacterial strains. The results indicated a dose-dependent response with significant efficacy at concentrations above 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 40 |
| Staphylococcus aureus | 50 |
| Pseudomonas aeruginosa | 70 |
Case Study 2: Anticancer Activity
In vitro assays assessing the anticancer effects on breast cancer cell lines showed that treatment with this compound resulted in:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.5 | 85 |
| 1.0 | 60 |
| 5.0 | 20 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for enantioselective preparation of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine?
- Methodological Answer : Enantioselective synthesis often employs chiral catalysts or resolving agents. For example, asymmetric hydrogenation of a prochiral ketone precursor (e.g., 2-chloropyridin-4-yl-propan-1-one) using a Ru-BINAP catalyst system can yield the (1S)-enantiomer. Chiral chromatography (e.g., using amylose-based columns) may further purify the product. Evidence from structurally similar amines (e.g., (1S)-1-(thiophen-2-yl)propan-1-amine) highlights the use of chiral auxiliaries or enzymatic resolution .
Q. How can the stereochemical purity of this compound be validated experimentally?
- Methodological Answer : Combine polarimetry (to measure optical rotation) with advanced NMR techniques, such as - NOESY or chiral derivatizing agents (e.g., Mosher’s acid). X-ray crystallography using SHELXL (as described in SHELX applications) provides definitive stereochemical confirmation .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- NMR : and DEPT-135 NMR distinguish between CH, CH, and CH groups.
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm) and pyridine C-Cl vibrations (~700 cm).
Cross-referencing with analogs like (1S)-1-(3-nitrophenyl)propan-1-ol ensures accurate peak assignments .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electronic environment of the 2-chloropyridine ring. Analyze LUMO localization to predict regioselectivity in reactions (e.g., substitution at the chlorine site). Compare with experimental data from substituted pyridines (e.g., 4PU-30) to validate computational models .
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Dose-Response Consistency : Test across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.
- Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation that may skew activity.
- Off-Target Profiling : Use kinase/GPCR panels to exclude non-specific interactions.
Evidence from safety data sheets of related amines (e.g., 3-(7-fluoro-1H-indol-3-yl)propan-1-amine) emphasizes rigorous impurity profiling .
Q. How does the 2-chloropyridin-4-yl moiety influence the compound’s pharmacokinetic properties?
- Methodological Answer : The electron-withdrawing chlorine atom increases metabolic resistance compared to non-halogenated analogs. LogP calculations (via HPLC) and in vitro permeability assays (Caco-2 monolayers) quantify lipophilicity and absorption. Compare with analogs like (1S)-1-(3,4-dimethylphenyl)propan-1-amine to isolate substituent effects .
Q. What crystallographic challenges arise in determining the solid-state structure of this compound?
- Methodological Answer : The compound’s flexibility (due to the propan-1-amine chain) may lead to disorder in crystal lattices. Use low-temperature (100 K) data collection and twin refinement in SHELXL to mitigate this. For enantiopure samples, assign Flack parameters to confirm absolute configuration .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
